molecular formula C20H17FO3 B4724595 3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4724595
M. Wt: 324.3 g/mol
InChI Key: BSYZYFSZIQPALY-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (hereafter referred to as Compound 4l) is a synthetic coumarin derivative derived from the lead compound 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH). It features a 2-fluorobenzyl ether substitution at the 3-position of the benzo[c]chromen-6-one scaffold. Synthesized via nucleophilic substitution using 1-(bromomethyl)-2-fluorobenzene and THU-OH, it was obtained as a white solid with a melting point of 124.2–125.6°C and a moderate yield of 52.9% . Key spectroscopic data include:

  • IR: Strong carbonyl stretch at 1711 cm⁻¹ (C=O), aromatic ether (Ar–O–R) stretches at 1278 and 1035 cm⁻¹ .
  • ¹H NMR: Aromatic protons at δ 7.66–7.57 (m, 2H), δ 7.45 (td, 1H), and δ 7.27 (q, 2H), with a characteristic benzyloxy –CH₂– signal at δ 5.25 (s, 2H) .
  • HRMS: [M + H]⁺ peak at m/z 325.1159 (calculated: 325.1162) .

Compound 4l was designed as part of a structure-activity relationship (SAR) study targeting phosphodiesterase 2 (PDE2) inhibition, a therapeutic target for neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1,4-5,8-11H,2-3,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZYFSZIQPALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The benzo[c]chromen-6-one scaffold allows diverse substitutions at the 3-position. Below is a comparison of Compound 4l with key analogues:

Compound Name Substituent (R) Key Properties References
4l (Target Compound) 2-Fluorobenzyloxy PDE2 inhibition (IC₅₀ not reported); moderate lipophilicity (logP inferred from HRMS). Melting point: 124.2–125.6°C.
4c 4-Chlorobenzyloxy PDE2 IC₅₀ = 34.35 μM; higher inhibitory activity than parent compound (93.24 μM).
THU-OH (Parent) Hydroxy (-OH) Fluorescent Fe³⁺ sensor (on-off behavior); PDE2 IC₅₀ = 93.24 μM; lower lipophilicity due to polar -OH group.
3-[(4-Methylbenzyl)oxy] 4-Methylbenzyloxy Molecular weight: 320.388; no reported bioactivity. Likely higher lipophilicity than 4l due to methyl group.
3-[(2-Chlorobenzyl)oxy] 2-Chlorobenzyloxy Molecular weight: 340.803; no reported PDE2 activity. Chlorine may enhance metabolic stability compared to fluorine.
3-[(4-Nitrobenzyl)oxy] 4-Nitrobenzyloxy Molecular weight: 351.35; nitro group introduces electron-withdrawing effects, potentially altering fluorescence or redox properties.
Substituent Impact on PDE2 Inhibition:
  • Alkyl vs. Aromatic Substitutions : Alkyl chains (e.g., pentyl) improve PDE2 inhibition (e.g., IC₅₀ = 33.95 μM for 2e ), while bulkier aromatic groups (e.g., benzyloxy) show variable effects .
  • Electron-Withdrawing Groups : The 2-fluoro substituent in 4l balances lipophilicity and steric effects, but its IC₅₀ remains uncharacterized. In contrast, the 4-chloro analogue (4c ) exhibits potent activity, suggesting halogens at para positions enhance target binding .

Fluorescent and Metal-Sensing Properties

Key comparisons:

Compound Name Fluorescence Behavior Metal Selectivity Cellular Penetration References
THU-OH Fe³⁺-induced quenching (on-off); λₑₓ = 350 nm, λₑₘ = 450 nm Selective for Fe³⁺ High (lipophilic)
URO-B (Unsaturated analogue) Similar Fe³⁺ quenching but faster signal decay Selective for Fe³⁺ Moderate
4l Not reported; predicted reduced fluorescence due to electron-withdrawing 2-F substituent. Unknown Likely high
3-[(4-Methoxybenzyl)oxy] Predicted fluorescence enhancement (methoxy as electron-donating group). Untested
Substituent Impact on Fluorescence:
  • Electron-Withdrawing Groups : Fluorine or nitro groups may reduce fluorescence intensity by destabilizing excited states.
  • Saturation : THU-OH’s saturated scaffold enhances Fe³⁺ selectivity compared to unsaturated URO-B, likely due to conformational rigidity .

Physicochemical and Pharmacokinetic Properties

Property 4l THU-OH 4c 3-[(4-Nitrobenzyl)oxy]
Molecular Weight 325.12 230.26 340.80 351.35
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.1 (polar due to -OH) ~4.0 (higher lipophilicity) ~2.8 (nitro reduces logP)
Solubility Low (DMSO-soluble) Moderate (aqueous buffers) Low Very low
Metabolic Stability High (fluorine reduces oxidation) Low (-OH prone to conjugation) Moderate (chlorine stable) Low (nitro prone to reduction)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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